N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine
Overview
Description
N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine is a useful research compound. Its molecular formula is C16H24N2O and its molecular weight is 260.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Benzofuran Derivatives: Potential and Synthesis
Benzofuran derivatives, including compounds like N'-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine, exhibit a broad spectrum of biological activities. These activities range from anti-tumor, antibacterial, anti-oxidative, to anti-viral effects. The potential of benzofuran compounds in pharmaceutical research is significant due to their natural presence and bioactive properties. Recent advancements have led to the development of novel methods for constructing benzofuran rings, enhancing the synthesis of complex benzofuran derivatives. These methods include unique free radical cyclization cascades and proton quantum tunneling, which offer high yields and minimal side reactions, facilitating the construction of intricate benzofuran systems (Miao et al., 2019).
Benzofuran in Antimicrobial Agents
Benzofuran and its derivatives are recognized for their antimicrobial properties. These compounds are present in both natural and synthetic forms, exhibiting a wide range of biological and pharmacological applications. Recent studies have highlighted benzofuran derivatives as potent inhibitors against various diseases, viruses, fungi, microbes, and enzymes. The structural uniqueness of benzofuran makes it a valuable scaffold in drug discovery, particularly in developing efficient antimicrobial agents. The modification of the benzofuran structure, through the introduction of specific functional groups like -OH, -OMe, sulfonamide, or halogens, has been shown to significantly enhance therapeutic activities, providing a promising direction for future antimicrobial drug development (Dawood, 2019).
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to have a wide range of biological activities . For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines , which play a crucial role in the body’s immune response.
Mode of Action
It’s known that benzofuran derivatives can interact with various biological targets to exert their effects . For example, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines , which could potentially reduce inflammation.
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways . For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines , which are part of the body’s immune response.
Result of Action
Benzofuran derivatives have been shown to have various biological activities . For instance, some benzofuran compounds have been found to inhibit the production of pro-inflammatory cytokines , which could potentially reduce inflammation.
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds . Therefore, the future directions of “N’-[1-(1-benzofuran-2-yl)ethyl]-N,N-diethylethane-1,2-diamine” could be in the development of promising compounds with target therapy potentials and little side effects .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-N',N'-diethylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-18(5-2)11-10-17-13(3)16-12-14-8-6-7-9-15(14)19-16/h6-9,12-13,17H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGIHYCFPOYUHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(C)C1=CC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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